molecular formula C10H16N4O2 B13710268 N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13710268
M. Wt: 224.26 g/mol
InChI Key: PMRSNBXXXUQSSQ-UHFFFAOYSA-N
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Description

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a Boc (tert-butoxycarbonyl) protecting group on the amine The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The cyclopropyl group can be introduced through the use of cyclopropyl-substituted alkynes. The Boc protecting group is then introduced using Boc anhydride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as DMF or DMSO.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution: Substituted triazoles with various functional groups.

    Oxidation: Triazole N-oxides.

    Reduction: Amines.

    Deprotection: Free amine derivatives.

Scientific Research Applications

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine involves its interaction with biological targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring, cyclopropyl group, and Boc protecting group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyltriazol-4-yl)carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)11-8-6-14(13-12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,15)

InChI Key

PMRSNBXXXUQSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=N1)C2CC2

Origin of Product

United States

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